molecular formula C24H26N4O B2590597 3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide CAS No. 2097914-57-1

3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide

Cat. No. B2590597
CAS RN: 2097914-57-1
M. Wt: 386.499
InChI Key: ZUTSJSVXPAKTNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

Heterocyclic Synthesis

  • Research involves the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP, demonstrating the utility of complex organic molecules in creating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (M. Khashi et al., 2015).

Antiviral Activity

  • Synthesis and evaluation of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives revealed strong in vitro antiviral activity against herpes simplex virus, highlighting the potential of structurally complex molecules in developing new antiviral agents (A. Tantawy et al., 2012).

Building Blocks in Heterocyclic Synthesis

  • Studies on enaminones as precursors for the synthesis of nicotinic acid and thienopyridine derivatives show the importance of such compounds in the synthesis of biologically active heterocycles (M. Abdel-Khalik et al., 2004).

Dissociative Agents

  • The preparation and characterization of diphenidine and its analogues, used as 'research chemicals,' provide insights into the chemical properties and potential psychoactive effects of diphenylethylamine nucleus compounds. This research underscores the importance of structural analysis and pharmacological evaluation in understanding the effects of novel psychoactive substances (J. Wallach et al., 2015).

Synthesis of Heterocyclic Schiff Bases

  • A study on the synthesis of novel Schiff bases of 3-aminomethyl pyridine and their screening for anticonvulsant activity exemplifies the application of complex organic molecules in developing potential therapeutic agents (S. Pandey et al., 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds, such as pyrrolidine derivatives, have been shown to interact with their targets in a variety of ways . The exact interaction of this compound with its targets would need further investigation.

Biochemical Pathways

Similar compounds have been shown to exhibit a wide range of pharmacological activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to have various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

3,3-diphenyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c29-23(27-18-21-13-7-16-28(21)24-25-14-8-15-26-24)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,8-12,14-15,21-22H,7,13,16-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTSJSVXPAKTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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